The Chemistry and Application of 2-Nitrophenylsulfanyl-L-valine Dicyclohexylammonium Salt in Advanced Peptide Synthesis
The Chemistry and Application of 2-Nitrophenylsulfanyl-L-valine Dicyclohexylammonium Salt in Advanced Peptide Synthesis
Executive Summary
In the landscape of complex peptide synthesis, achieving strict orthogonality between protecting groups is paramount. 2-Nitrophenylsulfanyl-L-valine dicyclohexylammonium salt (commonly abbreviated as Nps-Val-OH DCHA) serves as a highly specialized, orthogonally protected amino acid building block. Originally introduced by Zervas and colleagues in 1963[1], the o-nitrophenylsulfenyl (Nps) group offers a unique reactivity profile: it is highly stable under basic conditions but can be cleaved under extremely mild acidic or nucleophilic conditions[2]. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic advantages, and validated experimental workflows for utilizing Nps-Val-OH DCHA in modern peptide chemistry.
Physicochemical Profiling
To ensure reproducibility and accurate stoichiometric calculations during synthesis, the core physicochemical properties of Nps-Val-OH DCHA are summarized below[3].
| Property | Specification / Value |
| Chemical Name | 2-Nitrophenylsulfanyl-L-valine dicyclohexylammonium salt |
| Common Abbreviation | Nps-Val-OH DCHA |
| CAS Registry Number | 7675-57-2 |
| Molecular Formula | C₂₃H₃₇N₃O₄S (C₁₁H₁₄N₂O₄S · C₁₂H₂₃N) |
| Molecular Weight | 451.63 g/mol |
| Appearance | Bright yellow crystalline solid |
| Solubility | Soluble in DMF, DCM, and EtOAc (post-salt cleavage) |
| Primary Application | N-α amino protection requiring mild, non-hydrolytic cleavage |
Mechanistic Insights: The Nps Group and the DCHA Salt
The Rationale for the DCHA Salt
Free Nps-protected amino acids frequently manifest as unstable, non-crystalline syrups that are prone to degradation and difficult to weigh accurately[1]. To circumvent this, the free acid is reacted with dicyclohexylamine (DCHA) to form a stable, highly crystalline salt. This DCHA salt form ensures long-term shelf stability, prevents auto-catalytic degradation of the sulfenamide bond, and allows for precise stoichiometric handling during solid-phase or solution-phase peptide synthesis[2].
Orthogonality of the Nps Protecting Group
The Nps group is attached to the α-amino group via a sulfenamide bond (N–S). Unlike standard carbamate protecting groups (such as Boc or Fmoc), the sulfenamide bond is uniquely susceptible to thiolysis[4]. This allows the Nps group to be cleaved quantitatively using mild nucleophiles (e.g., thiols) without disturbing acid-labile groups (like Boc or t-butyl esters) or base-labile groups (like Fmoc). This multi-dimensional orthogonality is critical when synthesizing cyclic peptides, branched peptides, or sequences requiring late-stage side-chain modifications[5].
Synthetic Lifecycle and Workflows
Figure 1: Synthetic lifecycle of Nps-Val-OH DCHA from salt activation to peptide deprotection.
Experimental Protocols
As an application scientist, it is critical to recognize that a protocol is only as good as its internal validation. The following methodologies are designed as self-validating systems, explaining the causality behind each chemical intervention.
Protocol 5.1: Free Acid Regeneration from the DCHA Salt
Prior to any coupling reaction, the DCHA salt must be removed. If left in the mixture, the secondary amine of DCHA will act as a competing nucleophile or interfere with coupling reagents.
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Suspension: Suspend 1.0 mmol (451.6 mg) of Nps-Val-OH DCHA in 15 mL of Ethyl Acetate (EtOAc).
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Mild Acidification: Add 10 mL of ice-cold 0.1 M Potassium Bisulfate (KHSO₄) to the suspension and stir vigorously for 10 minutes.
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Causality Check: KHSO₄ (pKa ~2.0) is specifically chosen because it is acidic enough to protonate the DCHA (driving it into the aqueous layer as DCHA·HSO₄) but mild enough to leave the acid-labile Nps sulfenamide bond intact. Using strong acids like HCl will result in premature Nps cleavage[1].
-
-
Phase Separation: Transfer to a separatory funnel. The yellow color must remain entirely in the organic (EtOAc) layer, validating that the free Nps-Val-OH is intact.
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Washing & Drying: Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free Nps-Val-OH as a yellow oil/foam, ready for immediate coupling.
Protocol 5.2: Peptide Coupling (DCC/HOBt Method)
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Activation: Dissolve the freshly generated Nps-Val-OH (1.0 mmol) and 1.1 mmol of Hydroxybenzotriazole (HOBt) in 10 mL of anhydrous DMF. Cool to 0 °C.
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Coupling Reagent Addition: Add 1.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC). Stir for 30 minutes at 0 °C.
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Causality Check: HOBt is mandatory here. It rapidly reacts with the highly reactive O-acylisourea intermediate to form a less reactive OBt ester. This suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the L-valine α-carbon.
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Amine Addition: Add the resin-bound or free-amine peptide (0.9 mmol) dissolved in DMF. Stir overnight, allowing the reaction to warm to room temperature.
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Workup: Filter off the precipitated dicyclohexylurea (DCU) by-product.
Protocol 5.3: Nps Deprotection via Thiolysis
The Nps group can be cleaved using HCl, but thiolysis is preferred as it maintains complete orthogonality with Boc and t-Bu groups[2].
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Reagent Preparation: Dissolve the Nps-protected peptide in DMF or Dichloromethane (DCM).
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Thiolysis: Add 3 to 5 molar equivalents of 2-mercaptopyridine (2-PySH) and 1 molar equivalent of glacial acetic acid[2].
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Causality Check: The nucleophilic thiol attacks the N–S bond. 2-PySH is the optimal reagent because the resulting by-product, 2-nitrophenyl 2-pyridyl disulfide, is highly stable and soluble. This prevents the reverse reaction (re-protection of the amine)[2]. The acetic acid acts as a mild proton donor to facilitate the departure of the free amine.
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-
Validation: The reaction is extremely rapid (typically <15 minutes). The successful cleavage can be visually monitored or confirmed via HPLC by the disappearance of the characteristic Nps-peptide peak and the emergence of the free amine peak.
Analytical and Quality Control Standards
To ensure the integrity of Nps-Val-OH DCHA and its downstream products:
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HPLC Analysis: The Nps group imparts strong UV absorbance at 365 nm. Monitoring at both 214 nm (peptide backbone) and 365 nm allows for real-time tracking of Nps-protected intermediates.
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Mass Spectrometry (ESI-MS): The Nps group adds a mass of exactly 153.0 Da to the free amine. During deprotection optimization, look for the mass shift of -153 Da to confirm complete cleavage.
References
- Source: bio-connect.
- Source: ssl-images-amazon.
- Selective Removal of the o‐Nitrophenylsulfenyl Protecting Group in Peptide Synthesis (Tun-Kyi, A.)
- New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups (Zervas et al., 1963)
- Source: wiley-vch.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. EP1725250A2 - Method for the preparation of peptide-oligonucleotide conjugates - Google Patents [patents.google.com]
